molecular formula C10H14N2 B3215319 (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine CAS No. 1160059-00-6

(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine

Cat. No.: B3215319
CAS No.: 1160059-00-6
M. Wt: 162.23
InChI Key: AGODONHWDOQBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine is a bicyclic amine derivative with a partially hydrogenated quinoline core. Its molecular formula is C₁₀H₁₄N₂, and it has a molecular weight of 162.23 g/mol . The compound features a methanamine group (-CH₂NH₂) attached to the 4-position of a 5,6,7,8-tetrahydroquinoline scaffold.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h5-6H,1-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGODONHWDOQBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine involves the reductive amination of 4-quinolinecarboxaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-(2-aminophenyl)ethanamine, under acidic conditions to form the tetrahydroquinoline ring, followed by functionalization at the 4-position.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several key biological activities associated with (5,6,7,8-tetrahydroquinolin-4-yl)methanamine:

  • Neuroprotective Effects : Preliminary studies indicate potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing neuronal apoptosis.
  • Antioxidant Activity : Exhibits significant antioxidant properties that protect cells from oxidative stress.
  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Pharmacological Applications

The compound's unique properties have led to its investigation in several pharmacological contexts:

  • Pharmaceutical Development : Used as an intermediate in synthesizing drugs targeting neurological disorders and other conditions .
  • CETP Inhibition : Tetrahydroquinoline derivatives have been identified as potential inhibitors of cholesteryl ester transfer protein (CETP), which may help manage dyslipidemia and arteriosclerotic diseases .
  • Cancer Research : Initial studies suggest that the compound may have activity against certain cancer cell lines, indicating its potential role in oncology.

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityTetrahydroquinoline derivatives exhibit significant antioxidant properties.
Neuroprotective EffectsPotential benefits for neurodegenerative diseases through neurotransmitter modulation.
CETP InhibitionEffective in increasing HDL cholesterol while decreasing LDL cholesterol levels.
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The tetrahydroquinoline ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

1-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)methanamine

  • Structure: A methyl group substitutes the nitrogen atom in the tetrahydroquinoline ring, and the methanamine group is at the 6-position.
  • Molecular Formula : C₁₁H₁₆N₂ (176.26 g/mol ) .
  • Its lower molecular weight (vs. 162.23 g/mol for the target compound) reflects structural simplification.
  • Applications : Used in ligand design for protein targets due to its chiral center and hydrogen-bonding capability .

[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamine

  • Structure : Combines a tetrahydronaphthalene (tetralin) moiety linked via an ether to a phenylmethanamine group.
  • Molecular Formula: C₁₇H₁₉NO (253.34 g/mol) .
  • Key Differences: The tetralin system introduces additional aromaticity and hydrophobicity, while the ether linkage enhances conformational flexibility. These features may improve membrane permeability compared to the rigid tetrahydroquinoline scaffold.
  • Synthesis: Requires multi-step coupling reactions involving phenolic intermediates .

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

  • Structure : A ketone replaces the methanamine group at the 4-position, with a methyl substituent at the 2-position.
  • Molecular Formula: C₁₀H₁₃NO (163.22 g/mol) .
  • Key Differences : The ketone group eliminates the amine’s basicity, reducing solubility in acidic environments. This derivative is often a synthetic intermediate for amine analogues like the target compound.
  • Synthesis : Prepared via iodine-mediated alkylation of n-butylamine in DMF, followed by purification via HPLC .

(S)-((1S,2S,4S,5S)-5-Ethynylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine

  • Structure: A complex hybrid of quinuclidine, quinoline, and methanamine groups.
  • Key Differences: The ethynyl-quinuclidine moiety introduces chirality and rigidity, enhancing selectivity in catalysis or receptor interactions. The 6-methoxyquinoline group adds fluorescence properties absent in simpler tetrahydroquinoline derivatives .
  • Applications : Investigated as a chiral catalyst in asymmetric synthesis .

Methanone, Phenyl(1,5,6,7-Tetrahydro-1-Phenyl-8-Quinolinyl)-

  • Structure: A diaryl ketone with a tetrahydroquinoline core and phenyl substituents.
  • Molecular Formula: C₂₂H₁₉NO (313.39 g/mol) .
  • Key Differences : The ketone and phenyl groups increase hydrophobicity and molecular weight, reducing solubility in polar solvents. This compound is primarily studied for its photophysical properties rather than biological activity .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine 298680-94-1 C₁₀H₁₄N₂ 162.23 4-position methanamine Pharmaceutical intermediates
1-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)methanamine N/A C₁₁H₁₆N₂ 176.26 N-methyl, 6-position methanamine Ligand design
[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamine 1185096-01-8 C₁₇H₁₉NO 253.34 Tetralin-ether, phenylmethanamine Materials science
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one N/A C₁₀H₁₃NO 163.22 2-methyl, 4-ketone Synthetic intermediate
Methanone, Phenyl(1,5,6,7-Tetrahydro-1-Phenyl-8-Quinolinyl)- 89409-15-4 C₂₂H₁₉NO 313.39 Diaryl ketone Photophysical studies

Biological Activity

(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine, also known as tetrahydroquinoline amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuroprotection and cancer treatment. Below is a detailed overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.21 g/mol
  • Solubility : Soluble in water
  • Structure : Contains a tetrahydroquinoline moiety which is significant for its pharmacological properties.

1. Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Interaction with specific receptors in the central nervous system has been noted, contributing to its pharmacological profile.

2. Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of colorectal cancer (CRC) cells by inducing oxidative stress and disrupting cell proliferation pathways . Notably, compounds derived from tetrahydroquinoline structures have been evaluated for their ability to promote apoptosis in cancer cells .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
Various cancer cell lines58.44 - 224.32Induces apoptosis via ROS generation
HCT-116 (CRC)Micromolar rangeDisrupts PI3K/AKT/mTOR signaling pathway
A2780 (Ovarian carcinoma)SignificantMitochondrial membrane depolarization

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Oxidative Stress : It disrupts the balance of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells .
  • Inhibition of Key Signaling Pathways : The compound has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
  • Caspase Activation : The activation of caspases has been implicated in the apoptotic process triggered by this compound .

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions typical of amines and heterocycles. These methods allow for modifications that might enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.